molecular formula C17H15ClN6 B5968848 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B5968848
M. Wt: 338.8 g/mol
InChI Key: YNQWTLGSXLEFHF-UHFFFAOYSA-N
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Description

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that features both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as vitamin B1, which facilitates the cyclocondensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c18-12-5-3-11(4-6-12)15-13(7-19-23-15)16-21-14-8-20-24(17(14)22-16)9-10-1-2-10/h3-8,10H,1-2,9H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQWTLGSXLEFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=N2)NC(=N3)C4=C(NN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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